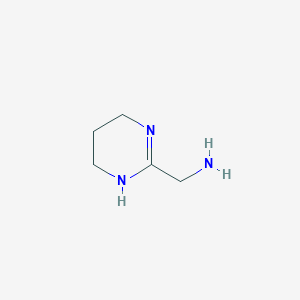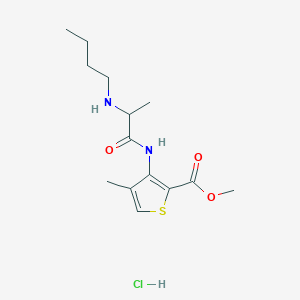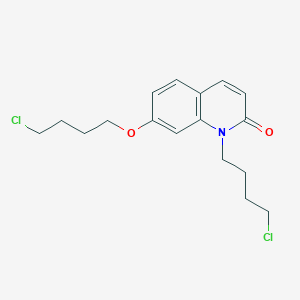
Duloxetine Phenyl Carbamate
Descripción general
Descripción
“Duloxetine Phenyl Carbamate” is a derivative of Duloxetine . Duloxetine is a medication used to manage major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, diabetic peripheral neuropathy, and chronic musculoskeletal pain . Off-label uses for duloxetine include chemotherapy-induced peripheral neuropathy and stress urinary incontinence .
Molecular Structure Analysis
The molecular formula of “this compound” is C25H23NO3S . It has a molecular weight of 417.5 g/mol . The InChI and SMILES strings provide more details about its molecular structure .
Chemical Reactions Analysis
The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 417.5 g/mol . It has a XLogP3-AA value of 6.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 417.13986477 g/mol .
Aplicaciones Científicas De Investigación
Cytochrome P4502D6 Interaction
Duloxetine is both an inhibitor and a substrate of cytochrome P4502D6 (CYP2D6). This interaction is crucial in understanding its pharmacokinetics and potential drug interactions, especially with other substances metabolized by CYP2D6 (Skinner et al., 2003).
In Vitro and Human Effects
Duloxetine's impact on MDMA ("Ecstasy") effects was studied in vitro and in humans. This research is significant for understanding the mechanisms of duloxetine as a serotonin and norepinephrine transporter inhibitor (Hysek et al., 2012).
Diabetic Peripheral Neuropathic Pain
The efficacy and safety of duloxetine in managing diabetic peripheral neuropathic pain have been demonstrated in clinical studies. Its role in modulating pain pathways via serotonin and norepinephrine reuptake inhibition has been a key focus (Goldstein et al., 2005).
Long-term Management of Diabetic Neuropathy
Duloxetine's long-term safety and effectiveness in managing diabetic peripheral neuropathic pain (DPNP) have been explored, comparing it with routine care treatments like gabapentin and amitriptyline (Raskin et al., 2006).
Microemulsion System for Enhancing Bioavailability
A study on duloxetine-loaded microemulsion system aimed at enhancing its oral bioavailability sheds light on improving the drug's pharmacological properties and effectiveness in treating depression (Sindhu et al., 2018).
Pharmacokinetics and Drug Interactions
Understanding duloxetine's clinical pharmacokinetics and drug interactions, especially its metabolism and interaction with cytochrome P450 enzymes, is vital for its safe and effective use in patients (Knadler et al., 2011).
Use in Generalized Anxiety Disorder
Efficacy of duloxetine in treating generalized anxiety disorder has been reviewed, highlighting its impact on serotonin and noradrenaline transporters, which may underpin its therapeutic effects (Carter & McCormack, 2009).
Fibromyalgia Treatment
The role of duloxetine, as an SNRI, in treating fibromyalgia symptoms, has been examined. Its impact on serotonin and norepinephrine reuptake inhibition has shown effectiveness in this context (Arnold, 2007).
Mecanismo De Acción
Target of Action
Duloxetine, the parent compound of Duloxetine Phenyl Carbamate, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It primarily targets the serotonin and norepinephrine transporters, blocking their reuptake in the brain . This increases the availability of these neurotransmitters in the synaptic space between neurons, enhancing their signaling .
Mode of Action
Duloxetine interacts with its targets, the serotonin and norepinephrine transporters, by binding to them and inhibiting their reuptake . This inhibition prevents these neurotransmitters from being reabsorbed back into the neuron, thereby increasing their concentration in the synaptic cleft . The increased concentration of these neurotransmitters enhances their signaling, leading to an elevation in mood and reduction in pain perception .
Biochemical Pathways
The primary biochemical pathway affected by Duloxetine involves the serotonergic and adrenergic pathways in the brain . By inhibiting the reuptake of serotonin and norepinephrine, Duloxetine strengthens these pathways, particularly in the dorsal horn of the spinal cord . This results in an increased threshold of activation necessary to transmit painful stimuli to the brain, effectively relieving pain, particularly in neuropathic pain . Additionally, Duloxetine has been found to inhibit PARP cleavage and p53 activation, and regulate the Bcl2 family to reverse PTX-induced oxidative stress and apoptosis .
Pharmacokinetics
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10-12 hours, and the volume of distribution is approximately 1640 L . Duloxetine’s pharmacokinetics can be influenced by several factors, including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function .
Result of Action
The molecular and cellular effects of Duloxetine’s action primarily involve an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This results in an elevation in mood and a reduction in the perception of pain . Additionally, Duloxetine has been found to reduce the serum concentrations of proinflammatory cytokines IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder .
Análisis Bioquímico
Biochemical Properties
Duloxetine Phenyl Carbamate, like Duloxetine, is believed to be a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It interacts with these neurotransmitter transporters, inhibiting their function and leading to increased levels of serotonin and norepinephrine in the synaptic cleft . This interaction is thought to contribute to the compound’s therapeutic effects .
Cellular Effects
This compound may have similar cellular effects to Duloxetine. Duloxetine has been shown to exhibit anti-inflammatory effects both in vitro and in vivo . It has been found to reduce the serum concentrations of proinflammatory cytokines such as IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder . Duloxetine also induces neural cell death and promotes neurite outgrowth in N2a cells .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Duloxetine. Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft . This leads to enhanced neurotransmission, which can alleviate symptoms of depression and anxiety .
Temporal Effects in Laboratory Settings
Chronic treatment with Duloxetine has been shown to produce a robust increase in the expression of BDNF mRNA and protein in the rat brain . Furthermore, after 4 weeks of treatment, the serum levels of certain cytokines decreased significantly . These findings suggest that this compound may have similar temporal effects.
Metabolic Pathways
Duloxetine is extensively metabolized primarily by CYP1A2 and CYP2D6 . The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . This compound may be metabolized through similar pathways.
Transport and Distribution
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing .
Subcellular Localization
Chronic treatment with Duloxetine has been shown to affect the subcellular redistribution of BDNF protein .
Propiedades
IUPAC Name |
phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZKJGSXFMSCS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)



![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
